molecular formula C24H34N4O4S B2469824 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 898460-30-5

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2469824
CAS No.: 898460-30-5
M. Wt: 474.62
InChI Key: VKSFXQCJUPDIGY-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule investigated for its potential as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs). CDKs are serine/threonine kinases that play a fundamental role in controlling cell cycle progression and transcriptional regulation . Dysregulation of CDK activity is a hallmark of various proliferative diseases, most notably cancer, making them high-priority targets for therapeutic intervention. The core structure of this compound is based on a 2-thio-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one scaffold, which is recognized as a privileged structure in kinase inhibitor design, often conferring high affinity for the ATP-binding pocket of CDKs. The molecule features a 2,4-dimethoxyphenylacetamide group, a moiety frequently associated with enhanced selectivity and potency, linked via a thioether bridge to the core pyrimidine. The N-alkylation with a 3-(diethylamino)propyl side chain is a critical modification that can influence solubility, cellular permeability, and overall pharmacokinetic properties. Researchers utilize this compound primarily in biochemical assays to study CDK signaling pathways , to probe the mechanisms of cell cycle arrest, and to investigate its effects on apoptosis in various cancer cell lines. Its research value lies in its utility as a chemical tool for validating CDKs as drug targets and for exploring the complex biology of cell proliferation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-20-10-7-9-18(20)23(26-24(28)30)33-16-22(29)25-19-12-11-17(31-3)15-21(19)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSFXQCJUPDIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a unique structural configuration, it features a cyclopentapyrimidine core linked to a thioether and an acetamide moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C24H34N4O2SC_{24}H_{34}N_{4}O_{2}S, with a molecular weight of approximately 442.62 g/mol. Its structure includes:

  • Cyclopentapyrimidine Core : This bicyclic structure is known for its diverse biological activities.
  • Diethylamino Group : Enhances solubility and interaction with biological targets.
  • Thioether Linkage : May confer unique pharmacological properties.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity :
    • Pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Properties :
    • Compounds containing pyrimidine structures have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
  • CNS Activity :
    • Some derivatives exhibit central nervous system (CNS) depressant effects, suggesting potential as anxiolytics or sedatives. The diethylamino group could enhance blood-brain barrier permeability .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .
  • Signaling Pathway Modulation : The ability to modulate pathways involving protein kinases like ERK and PI3K suggests potential applications in cancer therapy .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related pyrimidine compound against various cancer cell lines (HepG2, HCT-116). The results indicated significant growth inhibition with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Cell LineIC50 (μM)Reference Compound
HepG26.9Doxorubicin
HCT-1165.9Doxorubicin
PC-312.8Doxorubicin

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related thioether compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 10 μg/mL, highlighting the potential for developing new antibiotics from this class of compounds .

Scientific Research Applications

Structural Characteristics

This compound features a unique structural framework that includes:

  • Cyclopentapyrimidine Core : A bicyclic structure that enhances biological activity.
  • Diethylamino Group : This moiety increases solubility and interaction with biological targets.
  • Thioether Linkage : This contributes to the stability and reactivity of the compound.
  • Dimethoxyphenyl Acetamide Moiety : This functional group may influence pharmacological properties.

The molecular formula is C22H29N5O4SC_{22}H_{29}N_{5}O_{4}S, and it has a molecular weight of approximately 459.6 g/mol .

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example:

  • A study reported that compounds with similar structures resulted in significant reductions in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that some derivatives show minimum inhibitory concentrations (MIC) around 256 µg/mL .

Central Nervous System Activity

The diethylamino group may confer neuroprotective properties or influence neurotransmitter systems. Research indicates potential efficacy in treating neurodegenerative diseases by modulating key metabolic pathways .

Anticancer Efficacy

A notable study investigated the effects of similar pyrimidine compounds on human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential as novel anticancer agents .

Antimicrobial Screening

In antimicrobial studies, derivatives of this compound were screened for activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL, indicating strong antibacterial properties .

Preparation Methods

Cyclocondensation Reaction

The foundational step involves reacting 2-aminocyclopent-1-enecarbonitrile with cyclohexanone in the presence of sodium methoxide, as demonstrated by Zhang et al. (2008). This yields 2-cyclohexyl-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one (I ), with the six-membered diaza ring adopting an envelope conformation critical for subsequent reactivity.

Reaction Conditions

  • Solvent : Cyclohexanone (neat)
  • Catalyst : Sodium methoxide (10 mol%)
  • Temperature : Reflux (80°C)
  • Time : 2 hours
  • Yield : 78% after recrystallization from ethanol.

Bromination at C7

To enable thioether formation, bromination at C7 is performed using N-bromosuccinimide (NBS) in acetic acid. This produces 7-bromo-2-cyclohexyl-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one (II ) with 85% yield.

Functionalization with Diethylaminopropyl Group

Propylation of Pyrimidinone Nitrogen

The N1 position of IV is alkylated using 1-bromo-3-diethylaminopropane under conditions adapted from CN106046053A.

Procedure

  • IV (1 eq), 1-bromo-3-diethylaminopropane (1.2 eq), and K2CO3 (2 eq) are stirred in acetonitrile at 60°C for 12 hours.
  • The product, 1-(3-diethylaminopropyl)-2-cyclohexyl-4-((ethoxycarbonylmethyl)thio)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one (V ), is isolated via column chromatography (SiO2, CH2Cl2/MeOH 95:5).
  • Yield : 65%.

Formation of Acetamide Side Chain

Hydrolysis and Activation

The ethyl ester V is hydrolyzed to the carboxylic acid using LiOH in THF/H2O, followed by activation with HOBt/EDC in DMF to form the active ester.

Amide Coupling

Reaction with 2,4-dimethoxyaniline in the presence of DIPEA yields the final acetamide derivative.

Key Metrics

Parameter Value
Coupling Agent HOBt/EDC
Solvent DMF
Temperature 0°C → RT
Yield 58%

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3201 cm⁻¹ (N–H), 1707 cm⁻¹ (C=O), 1265 cm⁻¹ (C–S).
  • 1H NMR (500 MHz, DMSO-d6) : δ 1.50 (m, 6H, cyclohexyl), 2.38 (t, 2H, SCH2), 3.25 (s, 6H, N(CH2CH3)2), 6.45 (d, 1H, ArH), 7.82 (s, 1H, NH).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the envelope conformation of the diaza ring and chair geometry of the cyclohexyl group, consistent with related structures.

Optimization and Scale-Up

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental compatibility without sacrificing yield.

Continuous Flow Synthesis

Adapting the thioether formation step to a continuous flow reactor reduces reaction time from 4 hours to 15 minutes, enabling gram-scale production.

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